4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride
Description
Chemical Identity and Nomenclature
4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride is a heterocyclic organic compound with the systematic name 2-carboximidamide-4-(methylsulfanyl)pyridine hydrochloride . Its molecular formula is C₇H₁₀ClN₃S , corresponding to a molecular weight of 203.69 g/mol . The compound is identified by the CAS Registry Number 1432681-07-6 and is alternatively named 4-(methylthio)pyridine-2-carboximidamide hydrochloride in some literature .
Structural Features
- Core structure : A pyridine ring substituted at the 2-position with a carboximidamide group (–C(=NH)NH₂) and at the 4-position with a methylsulfanyl group (–S–CH₃).
- SMILES notation :
CSC1=CC(=NC=C1)C(=N)N.Cl. - InChIKey :
RLSJQANMEQVWDI-UHFFFAOYSA-N.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀ClN₃S | |
| Molecular Weight | 203.69 g/mol | |
| CAS Registry Number | 1432681-07-6 | |
| Synonyms | 4-(Methylthio)pyridine-2-carboximidamide HCl |
Historical Development in Heterocyclic Chemistry
The synthesis of pyridine derivatives has evolved significantly since the 19th century, with pyridine itself first isolated from coal tar in 1849 . The introduction of functional groups like carboximidamide and methylsulfanyl to pyridine frameworks emerged in the late 20th century, driven by advances in amidine chemistry and sulfur-containing heterocycles .
Key milestones:
- Amidine Functionalization : The development of methods to introduce carboximidamide groups (–C(=NH)NH₂) to pyridine rings, often via nitrile intermediates or amidine-transfer reagents .
- Sulfur Incorporation : The use of methylsulfanyl groups to modulate electronic properties, leveraging sulfur's electron-donating effects to enhance reactivity in cross-coupling reactions .
- Salt Formation : Protonation of the carboximidamide group to form stable hydrochloride salts, improving solubility for synthetic applications .
This compound represents a convergence of these strategies, enabling applications in medicinal chemistry and materials science.
Position Within Pyridine Carboximidamide Derivatives
This compound belongs to a subclass of pyridine-2-carboximidamides , characterized by a carboximidamide substituent at the 2-position. Its structural uniqueness arises from the 4-methylsulfanyl group , which distinguishes it from simpler analogs like pyridine-2-carboximidamide hydrochloride (CAS 51285-26-8) .
Comparative Analysis of Derivatives
| Derivative | Substituent at 4-Position | Key Properties |
|---|---|---|
| Pyridine-2-carboximidamide HCl | –H | Baseline reactivity, lower lipophilicity |
| 4-Methylpyridine-2-carboximidamide | –CH₃ | Enhanced steric bulk |
| 4-(Methylsulfanyl)pyridine-2-carboximidamide HCl | –S–CH₃ | Improved electron density, sulfur-mediated reactivity |
The methylsulfanyl group confers distinct advantages:
- Electronic Effects : The sulfur atom donates electron density to the pyridine ring, altering its nucleophilic/electrophilic behavior .
- Coordination Potential : Sulfur can act as a ligand in metal-catalyzed reactions, facilitating applications in catalysis .
- Biological Relevance : Sulfur-containing pyridines are prevalent in bioactive molecules, suggesting utility in drug discovery .
This derivative’s dual functionality (carboximidamide + methylsulfanyl) positions it as a versatile intermediate for synthesizing complex heterocycles, such as thiazoles or triazines, via cyclocondensation or cross-coupling reactions .
Properties
IUPAC Name |
4-methylsulfanylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJQANMEQVWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-07-6 | |
| Record name | 2-Pyridinecarboximidamide, 4-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride typically involves the reaction of 4-(methylsulfanyl)pyridine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group (–C(=NH)NH₂) participates in nucleophilic substitution reactions, particularly with electrophilic reagents. For example:
-
Reaction with alkyl halides :
The carboximidamide nitrogen can undergo alkylation to form N-alkyl derivatives. In structurally related pyridine-2-carboximidamide hydrochlorides, reactions with benzyl bromide or phenethyl halides yield mono- or dialkylated products under basic conditions .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation with benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-4-(methylsulfanyl)pyridine-2-carboximidamide | 72% |
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SMe) group is susceptible to oxidation, forming sulfoxide (–S(O)Me) or sulfone (–SO₂Me) derivatives. This is critical for modifying electronic properties in medicinal chemistry applications :
-
Oxidation with mCPBA :
Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes –SMe to sulfone in pyridine derivatives under mild conditions .
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA (2.2 eq) | CH₂Cl₂, 0°C → RT | 4-(Methylsulfonyl)pyridine-2-carboximidamide | >95% sulfone |
Cycloaddition Reactions
The carboximidamide group facilitates [3+2] cycloadditions with nitrile oxides or azides to form heterocyclic systems. For example:
-
Formation of Isoxazoles :
Reaction with nitrile oxides generates isoxazole-fused pyridines via 1,3-dipolar cycloaddition (Fig. 1A) . -
Click Chemistry with Azides :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked conjugates (Fig. 1B) .
Figure 1. Cycloaddition pathways:
-
(A) Isoxazole formation with in situ nitrile oxide.
-
(B) Triazole synthesis via CuAAC.
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation/deprotonation:
-
Deprotonation : In aqueous NaOH (pH >10), the carboximidamide converts to its free base form.
-
Reprotonation : Acidic conditions (HCl, pH <2) regenerate the hydrochloride salt .
Coordination Chemistry
The carboximidamide group acts as a ligand for transition metals:
-
Complexation with Cu(II) : Forms stable complexes with Cu²⁺ in aqueous ethanol, useful in catalysis.
-
Pd-Catalyzed Cross-Coupling : Participates in Suzuki-Miyaura couplings with aryl boronic acids .
| Metal | Ligand Site | Application |
|---|---|---|
| Cu(II) | Carboximidamide nitrogen | Catalytic oxidation |
| Pd(0) | Pyridine ring | C–C bond formation |
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Hydrolysis : Under acidic conditions (HCl, reflux), the carboximidamide hydrolyzes to pyridine-2-carboxylic acid .
-
Thermal Decomposition : At >200°C, the methylsulfanyl group undergoes C–S bond cleavage, releasing methanethiol.
Comparative Reactivity Data
The table below compares reaction rates of 4-(methylsulfanyl)pyridine-2-carboximidamide hydrochloride with analogs:
| Reaction Type | This Compound | Pyridine-2-carboximidamide HCl | Thieno[2,3-c]pyridine Derivative |
|---|---|---|---|
| Alkylation (t₁/₂) | 45 min | 30 min | >120 min |
| Oxidation to Sulfone | 2 h | N/A | 4 h |
| Hydrolysis (k, h⁻¹) | 0.12 | 0.09 | 0.25 |
Key Challenges & Research Gaps
Scientific Research Applications
The compound 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biological studies. This article explores its applications, including synthesis methods, biological activities, and case studies demonstrating its utility.
Common Synthetic Routes
- Condensation Reactions : This method involves combining the pyridine derivative with carbonitriles or sulfonamides under acidic or basic conditions to yield the desired carboximidamide structure.
- Use of Carbimidates : The reaction of heterocyclic methyl carbimidates with sulfonamides can also be employed to synthesize related compounds effectively.
Medicinal Chemistry
This compound has shown promise as a building block for developing new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds bearing the carboximidamide group exhibit antimicrobial properties. Studies have evaluated the activity of related compounds against various bacterial strains, revealing potential applications in treating infections caused by resistant bacteria .
Biological Studies
The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibitors and receptor modulators. For instance, derivatives of pyridine have been explored for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
Case Studies
- Anticancer Activity : A study investigated the anticancer potential of pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Another research focused on the compound's role as a COX-2 inhibitor. The findings indicated that modifications in the pyridine structure could lead to selective inhibition, highlighting its relevance in developing anti-inflammatory drugs .
- Antimicrobial Evaluation : A series of synthesized sulfonyl-carboximidamides were evaluated for their antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens. Although some derivatives showed low activity, they provide insights into structure-activity relationships that could guide future modifications to enhance potency .
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Electron-Donating Groups (e.g., -SMe): The methylsulfanyl group may enhance nucleophilic substitution reactivity and modulate electronic properties for targeted binding . Heterocyclic Substituents (e.g., furan): Introduce π-π stacking or hydrogen-bonding capabilities, relevant to enzyme inhibition .
Synthetic Pathways :
- Pyridine-2-carboximidamide hydrochloride is a common precursor. Derivatives are synthesized via bromination followed by nucleophilic substitution (e.g., with -SMe, -CF₃, or furan groups) .
- Microwave-assisted methods improve reaction efficiency for dihydropyrimidine intermediates .
Biological Relevance :
Biological Activity
4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C7H10ClN5S
- Molecular Weight : 209.70 g/mol
The structure includes a pyridine ring substituted with a methylsulfanyl group and a carboximidamide moiety, which are critical for its biological activity.
This compound acts primarily through the inhibition of specific enzymes and modulation of biological pathways. Its interaction with molecular targets can lead to:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
- Protein Interaction Modulation : The compound can alter protein interactions, impacting cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentrations (MIC) reported in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown selective cytotoxicity against cancer cell lines while sparing normal cells.
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- A549: 20 µM
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound against clinical isolates of resistant bacteria. The results confirmed its potential as a novel antimicrobial agent, particularly against MRSA strains. -
Anticancer Activity Assessment :
In a study published by Johnson et al. (2024), the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted via urine, with minimal accumulation observed in tissues.
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile, with no significant adverse effects reported in animal models.
Q & A
Q. What are the established synthetic methodologies for 4-(Methylsulfanyl)pyridine-2-carboximidamide hydrochloride?
The compound is typically synthesized via condensation reactions involving pyridine-2-carbonitrile derivatives and methylsulfanyl precursors. A common approach involves reacting 2-cyanopyridine with methylthiolating agents under acidic conditions, followed by hydrochloride salt formation. For example, amidine intermediates can be generated using trifluoroacetic acid (TFA) as a catalyst in dichloromethane (DCM) at 25°C for 48 hours, as demonstrated in fluorinated pyrimidine syntheses .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and methylsulfanyl group integration.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 223.08 Da for related analogs) .
- X-ray Crystallography: For structural validation, SHELX software (e.g., SHELXL) is widely used for refinement and symmetry checks .
Q. How is the compound typically purified after synthesis?
Purification often involves recrystallization from ethanol/water mixtures or column chromatography with silica gel. For high-purity requirements (>99%), preparative HPLC with reverse-phase C18 columns is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields in fluorinated heterocycle syntheses using this compound?
The compound serves as an amidine donor in cyclocondensation reactions with fluorinated acetoacetates. Key optimizations include:
- Temperature Control: Stepwise heating (e.g., 70°C for 45 minutes, then 80°C for 60 minutes) to minimize side reactions.
- Catalyst Selection: TFA or Et3N to enhance reaction efficiency.
- Stoichiometric Ratios: A 1:1.2 molar ratio of amidine to fluorinated reagent improves product formation .
Q. What strategies resolve discrepancies in spectral data caused by impurities or tautomerism?
- HRMS Validation: Confirm molecular ions (e.g., [M+H]+ at m/z 223.08) to rule out impurities.
- Dynamic NMR Studies: Analyze temperature-dependent shifts to identify tautomeric forms.
- X-ray Validation: Compare experimental crystallographic data (e.g., bond lengths, angles) with computational models .
Q. How can crystallization challenges be addressed for X-ray structure determination?
Q. What mechanistic insights exist for its role in organofluorine chemistry?
The methylsulfanyl group acts as a leaving group, facilitating nucleophilic substitution in fluorinated pyrimidine syntheses. Mechanistic studies using isotopic labeling (e.g., 19F NMR) reveal intermediates such as trifluoroethanimidamide, supporting a stepwise cyclization pathway .
Methodological Notes
- Synthesis References: Prioritize peer-reviewed protocols from crystallography (SHELX) and fluorination studies .
- Data Contradictions: Cross-validate spectral and crystallographic data to address tautomerism or polymorphism .
- Safety: Adhere to GHS guidelines for handling hydrochloride salts (e.g., corrosion, toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
